molecular formula C8H11NO2 B13027419 (4-((Hydroxyamino)methyl)phenyl)methanol

(4-((Hydroxyamino)methyl)phenyl)methanol

Cat. No.: B13027419
M. Wt: 153.18 g/mol
InChI Key: WAPLKNNUOIDSTQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

(4-((Hydroxyamino)methyl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-((Hydroxyamino)methyl)phenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

(4-((Hydroxyamino)methyl)phenyl)methanol can be compared with other similar compounds, such as:

    (4-Hydroxyphenyl)methanol: This compound lacks the hydroxyamino group.

    (4-Aminomethyl)phenyl)methanol: This compound lacks the hydroxyl group on the amino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

[4-[(hydroxyamino)methyl]phenyl]methanol

InChI

InChI=1S/C8H11NO2/c10-6-8-3-1-7(2-4-8)5-9-11/h1-4,9-11H,5-6H2

InChI Key

WAPLKNNUOIDSTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNO)CO

Origin of Product

United States

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